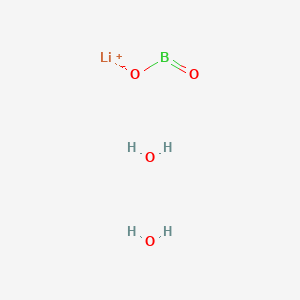
Lithium metaborate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium metaborate dihydrate (LiBO2·2H2O) is the lithium salt of boric acid . It is often used as a flux or solvent to identify and characterize uranium and thorium-containing resistant minerals . It can be synthesized by reacting orthoboric acid with lithium carbonate .
Synthesis Analysis
Lithium metaborate can be synthesized by reacting orthoboric acid with lithium carbonate . High-pressure and high-temperature studies have been conducted for the direct preparation of LiBO2 .Molecular Structure Analysis
The crystals of lithium metaborate belong to the monoclinic crystal system having space group P 2 1 / c . More detailed molecular structure analysis can be found in the spectra provided by SpectraBase .Chemical Reactions Analysis
Lithium metaborate has been found to be effective in decomposing graphite samples, causing graphite C to be oxidized and decomposed in an oxygen environment . It dissolves acidic oxides MexOy with x < y, such as SiO2, Al2O3, SO3, P2O5, TiO2, Sb2O3, V2O5, WO3, and Fe2O3 .Physical And Chemical Properties Analysis
Lithium metaborate dihydrate appears as white hygroscopic monoclinic crystals . It has a molar mass of 49.751 g/mol and a density of 2.223 g/cm3 . It is soluble in water and ethanol .Aplicaciones Científicas De Investigación
1. Antioxidant Defense System and Trace Element Homeostasis Lithium metaborate dihydrate (LMBDH) has been studied for its effects on the antioxidant defense system and trace element homeostasis . It has been found to have protective effects against CdCl2-induced oxidative stress . In a study involving Wistar albino male rats, pretreatment with LMBDH significantly decreased MDA levels and increased SOD activity .
Industrial Use
LMBDH is used in many branches of industry . However, detailed information about its specific industrial applications is limited .
Analytical Techniques
LMBDH is known for its effectiveness as a flux for silicates and rock-forming minerals . It plays a crucial role in various analytical techniques due to its unique properties . The resulting glass after fusion with LMBDH exhibits mechanical strength, low hygroscopicity, and easy solubility in dilute acids .
Multi-element Determination in Graphite
LMBDH has been used in the optimization of lithium metaborate fusion and post-ultrasonic extraction for multi-element determination in graphite . It was found that molten LMBDH can destroy the structure of graphite, causing graphite C to be oxidized and decomposed in an oxygen environment .
Thermodynamic Phase Equilibria
Two hydrates of lithium metaborate, i.e., lithium metaborate octahydrate (LiBO2·8H2O, Lb1) and lithium metaborate dihydrate (LiBO2·2H2O, Lb2), have been found in the ternary system . This discovery contributes to our understanding of the thermodynamic phase equilibria of the aqueous ternary system .
Mecanismo De Acción
Target of Action
Lithium metaborate dihydrate primarily targets acidic oxides . These include SiO2, Al2O3, SO3, P2O5, TiO2, Sb2O3, V2O5, WO3, and Fe2O3 . The compound’s role is to dissolve these acidic oxides, which is crucial in various industrial applications .
Mode of Action
Lithium metaborate dihydrate interacts with its targets (acidic oxides) by dissolving them . This interaction results in the formation of a solution that can be used for further analysis or processing .
Biochemical Pathways
One study suggests that it may have an impact on the antioxidant defense system and trace element homeostasis . In this study, pretreatment with lithium metaborate dihydrate was found to decrease malondialdehyde (MDA) levels and increase superoxide dismutase (SOD) activity .
Pharmacokinetics
Lithium clearance could be predicted from renal function and body size of patients .
Result of Action
The result of lithium metaborate dihydrate’s action is the dissolution of acidic oxides . In a biological context, it has been observed to decrease MDA levels and increase SOD activity, suggesting a potential protective effect against oxidative stress .
Action Environment
The action of lithium metaborate dihydrate can be influenced by environmental factors such as temperature and pressure . For instance, its solubility in water increases with temperature . Furthermore, it is used in various environments, including laboratories and industries, where it serves as a flux or solvent to dissolve oxide samples for analysis .
Safety and Hazards
Direcciones Futuras
Lithium metaborate has been used in the determination of whole-rock chemistry, which has implications for lithogeochemistry and mineral exploration . It has also been used in the study of the effects of pretreatment with lithium metaborate dihydrate on lipid peroxidation and Ca, Fe, Mg, and K levels in serum of Wistar albino male rats exposed to Cd .
Propiedades
IUPAC Name |
lithium;oxido(oxo)borane;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO2.Li.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQFCAELLTPNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].B(=O)[O-].O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH4LiO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635440 |
Source


|
| Record name | lithium;oxido(oxo)borane;dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium metaborate dihydrate | |
CAS RN |
15293-74-0 |
Source


|
| Record name | lithium;oxido(oxo)borane;dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of studying the solubility of lithium metaborate dihydrate in the presence of lithium chloride?
A2: Understanding the solubility behavior of lithium metaborate dihydrate (LiBO₂·2H₂O) in the presence of lithium chloride (LiCl) is crucial for industrial processes involving the separation and purification of lithium compounds []. The research investigates the solubility equilibrium within the ternary system (LiCl + LiBO₂ + H₂O) at different temperatures. This information helps determine optimal conditions for crystallizing specific lithium compounds from mixed solutions.
Q2: Are there any potential health concerns associated with exposure to lithium metaborate dihydrate?
A3: While not directly addressed in the provided research, one study investigates the effects of lithium metaborate dihydrate pretreatment on cadmium-induced toxicity in rats []. Another study examines the compound's potential for causing cytogenetic and oxidative stress in human blood cells []. These studies suggest potential biological activity and warrant further investigation into the safety profile of lithium metaborate dihydrate.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


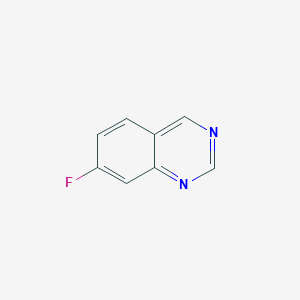
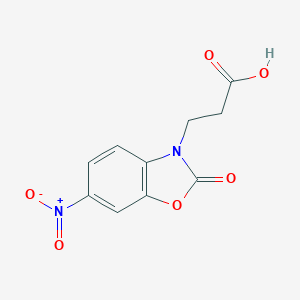

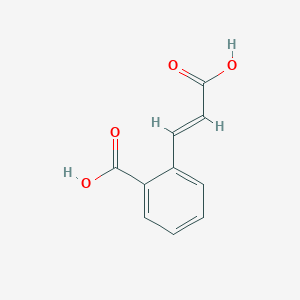
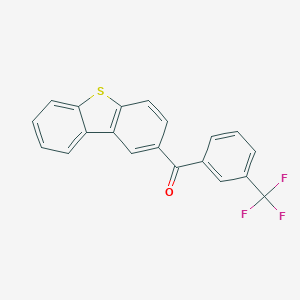

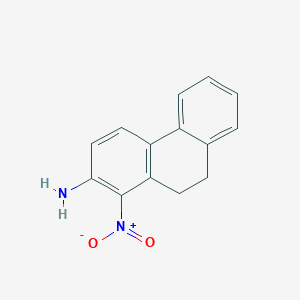
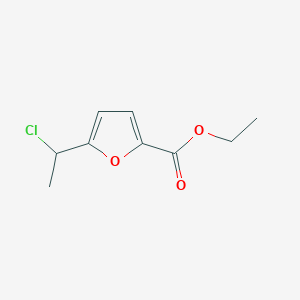
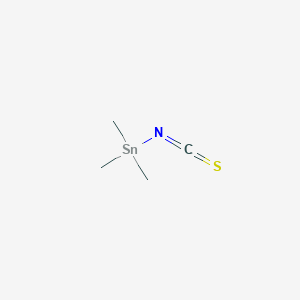
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)


